
2,2-Dimethyl-2,3-dihydro-1-benzofuran-6-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid: is an organoboron compound that features a benzofuran ring substituted with a boronic acid group.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent under mild conditions .
Industrial Production Methods: Industrial production methods for (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can modify the boronic acid group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
科学的研究の応用
Chemistry: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is used in the synthesis of advanced materials, including polymers and dyes .
作用機序
The mechanism of action of (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium complexes in cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness: (2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it particularly valuable in specialized synthetic applications and research .
特性
分子式 |
C10H13BO3 |
|---|---|
分子量 |
192.02 g/mol |
IUPAC名 |
(2,2-dimethyl-3H-1-benzofuran-6-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(2)6-7-3-4-8(11(12)13)5-9(7)14-10/h3-5,12-13H,6H2,1-2H3 |
InChIキー |
DDHYGHDRSUSCQH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(CC(O2)(C)C)C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


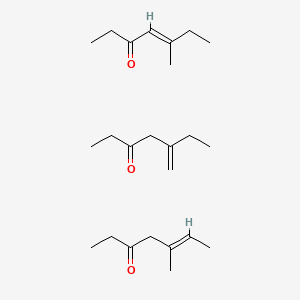
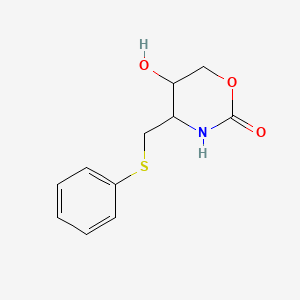
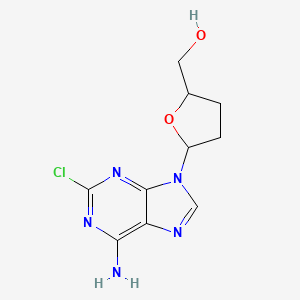
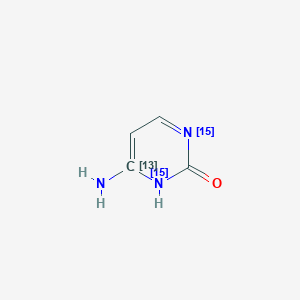
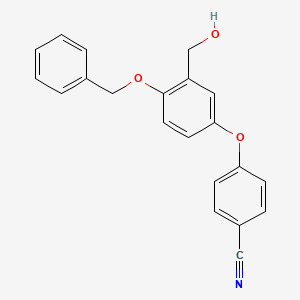
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)



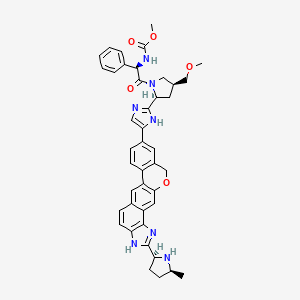
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
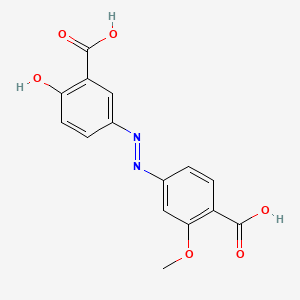
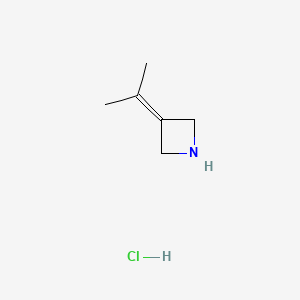
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
